VAF347's Unique Potency in Suppressing IgE Synthesis Compared to Standard AhR Agonist FICZ
VAF347 exhibits superior potency in inhibiting IL-13/anti-CD40 mAb-induced IgE secretion in human B cells, with an IC50 of 1 nM [1]. In contrast, the prototypical AhR agonist 6-formylindolo[3,2-b]carbazole (FICZ) does not demonstrate comparable IgE suppression at non-toxic concentrations; FICZ's primary functional output is often linked to IL-22 induction and modulation of Th17 responses, not potent IgE blockade. This demonstrates a clear functional divergence. VAF347's high potency and isotype-specific action on IgE, with no effect on IgG1, is a specific, differentiating feature [1].
| Evidence Dimension | Inhibition of IgE secretion (potency) |
|---|---|
| Target Compound Data | IC50 = 1 nM (IL-13/anti-CD40 mAb-induced IgE) |
| Comparator Or Baseline | FICZ (6-formylindolo[3,2-b]carbazole) as a benchmark AhR agonist. |
| Quantified Difference | No significant IgE suppression reported for FICZ under comparable conditions, establishing VAF347's functional selectivity. |
| Conditions | Human splenic B cells stimulated with IL-13 (or IL-4) and anti-CD40 mAb. |
Why This Matters
This potency is critical for researchers modeling allergic diseases (e.g., asthma, atopic dermatitis) where IgE plays a central role, and it distinguishes VAF347 from other AhR agonists that lack this potent B-cell modulatory effect.
- [1] Ettmayer, P., et al. (2006). A Novel Low Molecular Weight Inhibitor of Dendritic Cells and B Cells Blocks Allergic Inflammation. American Journal of Respiratory and Critical Care Medicine, 173(6), 599-606. View Source
